Cdk2-IN-19

Description

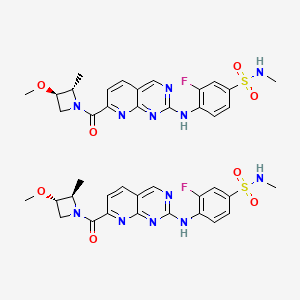

Structure

2D Structure

Properties

Molecular Formula |

C40H42F2N12O8S2 |

|---|---|

Molecular Weight |

921.0 g/mol |

IUPAC Name |

3-fluoro-4-[[7-[(2R,3S)-3-methoxy-2-methylazetidine-1-carbonyl]pyrido[2,3-d]pyrimidin-2-yl]amino]-N-methylbenzenesulfonamide;3-fluoro-4-[[7-[(2S,3R)-3-methoxy-2-methylazetidine-1-carbonyl]pyrido[2,3-d]pyrimidin-2-yl]amino]-N-methylbenzenesulfonamide |

InChI |

InChI=1S/2C20H21FN6O4S/c2*1-11-17(31-3)10-27(11)19(28)16-6-4-12-9-23-20(26-18(12)24-16)25-15-7-5-13(8-14(15)21)32(29,30)22-2/h2*4-9,11,17,22H,10H2,1-3H3,(H,23,24,25,26)/t2*11-,17+/m10/s1 |

InChI Key |

PEJPJLFKOQJABM-QYUIRWEASA-N |

Isomeric SMILES |

C[C@@H]1[C@H](CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC.C[C@H]1[C@@H](CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC |

Canonical SMILES |

CC1C(CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC.CC1C(CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Cdk2-IN-19". Therefore, this guide provides a comprehensive overview of the general mechanism of action of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, drawing upon established principles and data for well-characterized inhibitors of this class. The data and protocols presented are representative examples from the field of CDK2 inhibitor research.

Introduction to CDK2 and Its Role in the Cell Cycle

Cyclin-Dependent Kinase 2 (CDK2) is a key member of the serine/threonine protein kinase family that plays a crucial role in regulating the cell cycle. Specifically, CDK2 is essential for the transition from the G1 phase to the S phase, where DNA replication occurs, and for progression through the S phase. The activity of CDK2 is tightly regulated by its association with regulatory proteins called cyclins, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is instrumental in initiating the G1/S transition, while the CDK2/Cyclin A complex is required for the progression through the S phase.

Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. This makes CDK2 an attractive target for the development of anti-cancer therapeutics. CDK2 inhibitors are small molecules designed to block the kinase activity of CDK2, thereby halting the proliferation of cancer cells.

Core Mechanism of Action of CDK2 Inhibitors

The primary mechanism of action of CDK2 inhibitors involves the competitive inhibition of ATP binding to the active site of CDK2. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of key substrates required for cell cycle progression. This leads to two main cellular outcomes: cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

CDK2 inhibitors primarily induce cell cycle arrest at the G1/S checkpoint. By blocking CDK2 activity, the phosphorylation of the Retinoblastoma protein (Rb) is inhibited. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes necessary for DNA replication and S-phase entry. This effectively halts the cell cycle, preventing the proliferation of cancer cells.

Induction of Apoptosis

In addition to cell cycle arrest, CDK2 inhibitors can also induce programmed cell death, or apoptosis, in cancer cells. The sustained cell cycle arrest and the inhibition of CDK2's role in DNA damage repair can trigger apoptotic pathways, leading to the elimination of malignant cells.

Quantitative Data for Representative CDK2 Inhibitors

The following table summarizes typical quantitative data for well-characterized CDK2 inhibitors. This data is for illustrative purposes and represents the types of measurements performed to characterize these compounds.

| Compound Class | Target(s) | IC50 (CDK2/Cyclin E) | Cellular Potency (e.g., GI50) | Selectivity Profile |

| Purine Analogs | CDK1, CDK2, CDK5 | Low nM | Sub-µM to low µM | Pan-CDK inhibition |

| Oxindole Derivatives | CDK2 | Low nM | Low µM | ~10-fold selective for CDK2 over CDK1 |

| Aminothiazole-based | CDK2 | Low nM | Low µM | High selectivity for CDK2 |

| Multi-CDK Inhibitors | CDK1, CDK2, CDK4, CDK9 | 10-210 nM | Varies | Broad CDK inhibition |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data is generalized from public domain knowledge of these inhibitor classes.

Experimental Protocols

Biochemical Kinase Assay (Radiometric Filter Binding)

This protocol outlines a common method for determining the in vitro potency of a CDK2 inhibitor.

Objective: To measure the IC50 of an inhibitor against purified CDK2/Cyclin A or CDK2/Cyclin E.

Materials:

-

Purified recombinant CDK2/Cyclin A or CDK2/Cyclin E

-

Histone H1 (substrate)

-

Kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM DTT)

-

[γ-33P]ATP

-

Test inhibitor at various concentrations

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, Histone H1, and the CDK2/Cyclin complex.

-

Add the test inhibitor at a range of concentrations (e.g., 10-fold serial dilutions).

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

-

Wash the plate to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol describes a method to assess the effect of a CDK2 inhibitor on the proliferation of cancer cell lines.

Objective: To determine the GI50 of an inhibitor in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

Test inhibitor at various concentrations

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well cell culture plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with the test inhibitor at a range of concentrations in fresh medium. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the GI50 value.

Visualizations

CDK2 Signaling Pathway

Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibitor action.

Experimental Workflow for CDK2 Inhibitor Screening

Caption: A typical workflow for the screening and identification of novel CDK2 inhibitors.

The Discovery and Synthesis of Cdk2-IN-32: A Selective Tertiary Amide Inhibitor of Cyclin-Dependent Kinase 2

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Cdk2-IN-32 (also referred to as compound 32 in the primary literature), a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document is intended for researchers, scientists, and drug development professionals interested in the field of oncology and kinase inhibitor discovery.

Introduction to CDK2 as a Therapeutic Target

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] CDK2, in particular, plays a pivotal role in the G1/S phase transition and DNA replication.[2] The development of selective CDK2 inhibitors has been a long-standing goal in cancer therapy. Cdk2-IN-32 emerged from a structure-based drug design program aimed at identifying selective inhibitors of CDK2.[3]

Discovery of Cdk2-IN-32

The discovery of Cdk2-IN-32 was the result of a focused lead optimization effort starting from a series of historical ERK inhibitors.[3] The key innovation was the introduction of a tertiary amide and a benzenesulfonamide moiety, which led to a significant improvement in potency and selectivity for CDK2 over other kinases, particularly ERK2 and CDK4.[3] The design strategy focused on exploiting a CDK2-specific lipophilic pocket (DFG-1) and targeting interactions with lower hinge binding residues.[3]

Synthesis of Cdk2-IN-32

The synthesis of Cdk2-IN-32 involves a multi-step sequence. A general outline of the synthetic approach is provided below, based on established pyrazole synthesis methodologies. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary publication.[4]

General Synthetic Scheme:

The synthesis of the pyrazole core, a key structural motif in Cdk2-IN-32, can be achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7][8] Subsequent functionalization of the pyrazole ring and coupling with the appropriate amine side chain yields the final compound.

Biological Activity and Selectivity

Cdk2-IN-32 exhibits potent inhibition of CDK2 and high selectivity against other kinases. The following tables summarize the key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Activity of Cdk2-IN-32 and Related Compounds [3]

| Compound | CDK2/CycE IC50 (nM) | CDK1/CycB IC50 (nM) | CDK4/CycD1 IC50 (nM) | ERK2 IC50 (nM) |

| Cdk2-IN-32 | 5 | 60 | >1000 | >1000 |

| Precursor Compound | 50 | 250 | >1000 | 15 |

Table 2: Cellular Activity of Cdk2-IN-32 [3]

| Cell Line | Assay | IC50 (nM) |

| OVCAR3 (ovarian cancer) | Proliferation | 25 |

| HCT116 (colon cancer) | Proliferation | 30 |

Experimental Protocols

General Kinase Inhibition Assay Protocol

The following is a generalized workflow for assessing the inhibitory potential of a compound against a target kinase.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (Example: MTS Assay)

A common method to assess the effect of a compound on cell viability is the MTS assay.

Caption: Workflow for a cellular proliferation assay using MTS reagent.

Mechanism of Action and Signaling Pathway

Cdk2-IN-32 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates.[3] The CDK2 signaling pathway is a central regulator of the cell cycle.

Caption: Simplified diagram of the CDK2 signaling pathway and the point of inhibition by Cdk2-IN-32.

Conclusion

Cdk2-IN-32 is a potent and selective CDK2 inhibitor discovered through a rational, structure-based design approach. Its favorable in vitro and in vivo properties make it a valuable tool compound for further investigation of CDK2 biology and a potential starting point for the development of novel anticancer therapeutics. The detailed data and protocols provided in this guide are intended to facilitate further research and development in this area.

References

- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 3. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. chim.it [chim.it]

An In-depth Technical Guide to Cellular Target Engagement of Cdk2-IN-19

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific inhibitor "Cdk2-IN-19," including its quantitative data and direct experimental applications, is not available in the public domain at the time of this writing. Therefore, this guide utilizes "this compound" as a representative name for a hypothetical selective CDK2 inhibitor. The quantitative data and specific experimental results presented herein are illustrative examples derived from publicly available information on other well-characterized CDK2 inhibitors and are intended to provide a framework for assessing the target engagement of any novel CDK2 inhibitor.

Introduction to CDK2 and Its Role in the Cell Cycle

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G1/S transition and S phase progression.[1][2] Its activity is tightly controlled by the binding of regulatory cyclin partners, primarily cyclin E and cyclin A. The CDK2/cyclin E complex is instrumental in initiating the transition from the G1 to the S phase, while the CDK2/cyclin A complex is crucial for the progression through the S phase and entry into G2.[1][2] Dysregulation of CDK2 activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the methodologies used to confirm the engagement of a selective inhibitor, exemplified by this compound, with its intended target, CDK2, within a cellular context.

Cdk2 Signaling Pathway

The canonical CDK2 signaling pathway is initiated by mitogenic signals that lead to the expression of D-type cyclins and activation of CDK4/6. Activated CDK4/6 then phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. E2F, in turn, promotes the transcription of genes required for S-phase entry, including cyclin E. Cyclin E then binds to and activates CDK2, which further phosphorylates Rb, creating a positive feedback loop that commits the cell to DNA replication. The CDK2/cyclin E complex also phosphorylates other substrates, such as p27Kip1, targeting it for degradation and further promoting cell cycle progression.

Caption: The Cdk2 signaling pathway in the G1/S transition.

Quantitative Data on CDK2 Inhibitor Target Engagement

The following tables summarize the biochemical and cellular potencies of several well-characterized CDK2 inhibitors. This data serves as a reference for the expected potency of a novel selective CDK2 inhibitor like this compound.

Table 1: Biochemical Potency of Selected CDK2 Inhibitors

| Compound | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK4 IC50 (nM) | CDK9 IC50 (nM) | Reference |

| Roscovitine | 100 | 2700 | >100,000 | 800 | [3] |

| Dinaciclib | 1 | 1 | 4 | 4 | [4] |

| AT7519 | 44 | 190 | 67 | <10 | [3] |

| PF-07104091 | 0.9 | 12 | 2.5 | - | [5] |

Table 2: Cellular Potency of Selected CDK2 Inhibitors

| Compound | Cell Line | Cellular Assay | EC50 / IC50 (nM) | Reference |

| Dinaciclib | OVCAR-3 | Proliferation | 19 | |

| PF-07104091 | OVCAR-3 | pRb inhibition (CDK2) | 12 | [5] |

| PF-07104091 | SKOV3 | pRb inhibition (CDK4) | 1200 | [5] |

Experimental Protocols for Target Engagement

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same protein (the acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Caption: Workflow for the NanoBRET™ target engagement assay.

Detailed Protocol:

-

Cell Transfection:

-

Co-transfect HEK293 cells with a CDK2-NanoLuc® fusion vector and a vector for its binding partner (e.g., Cyclin E1) using a suitable transfection reagent.

-

-

Cell Seeding:

-

24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

-

Seed the cells into a white, tissue culture-treated 96-well or 384-well plate at an appropriate density.

-

-

Tracer and Compound Addition:

-

Prepare a solution of the NanoBRET™ Tracer K-10 at the desired concentration in Opti-MEM.

-

Prepare serial dilutions of this compound in Opti-MEM.

-

Add the tracer to all wells.

-

Add the this compound dilutions to the appropriate wells. Include vehicle-only controls.

-

-

Incubation:

-

Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

-

-

Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to all wells.

-

Read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 460 nm for NanoLuc® and 618 nm for the tracer).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Plot the BRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation. In a cellular context, this means that in the presence of a binding compound, more of the target protein will remain in its soluble, native state at elevated temperatures.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour) at 37°C.

-

-

Heating:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

-

-

Lysis and Centrifugation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

-

Protein Quantification:

-

Determine the concentration of soluble CDK2 in each supernatant sample using a suitable method such as Western blotting or an AlphaScreen® assay.

-

-

Data Analysis:

-

For each treatment condition, plot the amount of soluble CDK2 as a function of temperature to generate a melting curve.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

-

To determine an EC50 value, perform the experiment at a fixed temperature (chosen from the melting curve analysis) with a range of this compound concentrations.

-

Western Blotting for Downstream Target Modulation

Western blotting can be used to assess the functional consequences of CDK2 inhibition by measuring the phosphorylation status of its downstream substrates, such as the retinoblastoma protein (Rb). Inhibition of CDK2 by this compound should lead to a decrease in the phosphorylation of Rb at CDK2-specific sites.

Caption: Workflow for Western Blotting analysis.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Seed cells and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a CDK2 substrate (e.g., phospho-Rb (Ser807/811)) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control signals.

-

Conclusion

Confirming the cellular target engagement of a novel kinase inhibitor is a critical step in its preclinical development. This guide has outlined three robust methodologies—NanoBRET™, CETSA®, and Western blotting—for assessing the interaction of a hypothetical CDK2 inhibitor, this compound, with its target in a cellular environment. By employing these techniques, researchers can obtain quantitative data on inhibitor potency, confirm direct target binding, and evaluate the functional consequences of target inhibition, thereby building a comprehensive profile of the inhibitor's mechanism of action.

References

- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Binding Affinity of CDK2-IN-73 to the Cdk2/Cyclin A Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and characterization of the selective inhibitor CDK2-IN-73 with the Cyclin-Dependent Kinase 2 (Cdk2)/cyclin A complex. This document details the quantitative binding data, in-depth experimental protocols for assessing binding affinity, and the relevant cellular signaling pathways.

Quantitative Data Summary: CDK2-IN-73 Binding Affinity

CDK2-IN-73 is a potent and selective inhibitor of Cdk2.[1] Its binding affinity for the Cdk2/cyclin A complex has been quantified, demonstrating high potency and selectivity over other cyclin-dependent kinases, such as Cdk1. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.[2]

The inhibitory activity of CDK2-IN-73 is summarized in the table below.

| Inhibitor | Target Complex | Parameter | Value | Selectivity | Reference |

| CDK2-IN-73 | Cdk2/cyclin A | IC50 | 44 nM | >2,000-fold vs. Cdk1/cyclin B | [1][3] |

| Cdk1/cyclin B | IC50 | 86 µM | [3] |

Experimental Protocols for Binding Affinity Determination

The determination of the binding affinity of an inhibitor to its target kinase is a critical step in drug discovery.[4] Several robust methods are available for quantifying the interaction between small molecule inhibitors and kinase complexes like Cdk2/cyclin A. Below are detailed methodologies for two widely used assays: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay and a luminescence-based kinase activity assay.

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET-based competition assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound.[5][6]

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the Cdk2/cyclin A complex and an Alexa Fluor® 647-labeled tracer that binds to the ATP-binding site of Cdk2. When both are bound, a high degree of FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. An inhibitor competing with the tracer for the ATP-binding site will cause a decrease in the FRET signal.[5][6]

Materials:

-

Recombinant Cdk2/cyclin A (e.g., with a GST tag)

-

Eu-labeled anti-GST antibody

-

Kinase Tracer 236 (or other suitable tracer)

-

Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[5]

-

Test inhibitor (e.g., CDK2-IN-73) dissolved in DMSO

-

384-well microplates

-

TR-FRET compatible plate reader with 340 nm excitation and 615 nm / 665 nm emission filters[6]

Protocol for IC50 Determination:

-

Compound Preparation:

-

Prepare a serial dilution of the test inhibitor (e.g., CDK2-IN-73) in DMSO.

-

Further dilute the compound series in Kinase Buffer A to a 4X final concentration.[5]

-

-

Reagent Preparation:

-

Prepare a 2X Kinase/Antibody solution by diluting the Cdk2/cyclin A complex and the Eu-anti-GST antibody in Kinase Buffer A. A typical final concentration might be 5 nM kinase and 2 nM antibody.[7]

-

Prepare a 4X Tracer solution in Kinase Buffer A. The optimal tracer concentration should be determined experimentally and is often close to its Kd for the kinase.[5]

-

-

Assay Procedure:

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm and 665 nm.

-

Calculate the emission ratio (665 nm / 615 nm) for each well.[5]

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[2][9]

-

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][11] The IC50 of an inhibitor is determined by measuring the reduction in kinase activity across a range of inhibitor concentrations.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to produce light, and the luminescent signal is proportional to the initial kinase activity.[10][12]

Materials:

-

Recombinant Cdk2/cyclin A

-

CDK2/Cyclin A2 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[10]

-

Substrate peptide for Cdk2 (e.g., a derivative of the Rb protein)[13]

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Test inhibitor (e.g., CDK2-IN-73) dissolved in DMSO

-

96- or 384-well microplates

-

Plate-reading luminometer

Protocol for IC50 Determination:

-

Compound Preparation:

-

Prepare a serial dilution of the test inhibitor (e.g., CDK2-IN-73) in the kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, set up the kinase reaction. For a 25 µL reaction volume:

-

Add 5 µL of the serially diluted inhibitor.

-

Add 10 µL of a 2.5X solution of Cdk2/cyclin A and substrate peptide in kinase buffer.

-

Initiate the reaction by adding 10 µL of a 2.5X ATP solution (the concentration should be at or near the Km for Cdk2).

-

-

Incubate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[14]

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.[14]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

-

Fit the data using a non-linear regression model to a sigmoidal dose-response curve to calculate the IC50 value.[9]

-

Cdk2/Cyclin A Signaling Pathway and Experimental Workflow

Cdk2/Cyclin A Signaling Pathway

Cdk2 is a key regulator of the cell cycle, and its activity is dependent on its association with cyclin partners.[15][16] The Cdk2/cyclin A complex is primarily active during the S and G2 phases of the cell cycle.[13][17] It plays a crucial role in promoting DNA replication and the transition from the S phase to the G2 phase.[18] The activity of this complex is tightly regulated by various mechanisms, including the binding of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27.[17]

Caption: Cdk2/Cyclin A signaling pathway in cell cycle progression.

General Workflow for IC50 Determination

The process of determining the IC50 value for a kinase inhibitor follows a structured workflow, from initial compound handling to final data analysis. This ensures reproducibility and accuracy of the results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. courses.edx.org [courses.edx.org]

- 3. CDK2 inhibitor 73 Datasheet DC Chemicals [dcchemicals.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 12. worldwide.promega.com [worldwide.promega.com]

- 13. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. promega.com [promega.com]

- 15. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cdk2 Inhibition on Cell Cycle Progression: A Technical Guide

Disclaimer: Extensive searches for a specific compound designated "Cdk2-IN-19" have not yielded any publicly available data regarding its chemical structure, inhibitory activity, or biological effects. Therefore, this technical guide will provide a comprehensive overview of the established effects of Cyclin-dependent kinase 2 (Cdk2) inhibition on cell cycle progression, utilizing data from well-characterized Cdk2 inhibitors as illustrative examples. This guide is intended for researchers, scientists, and drug development professionals working in the field of cell cycle regulation and oncology.

The Role of Cdk2 in Cell Cycle Progression

Cyclin-dependent kinase 2 (Cdk2) is a key serine/threonine kinase that, in complex with its regulatory cyclin partners, governs the progression of the cell cycle, particularly through the G1/S and S/G2 transitions. The activity of Cdk2 is tightly regulated and essential for the initiation of DNA synthesis and the subsequent progression through S phase.

The primary mechanism of Cdk2 activation involves its association with Cyclin E and Cyclin A. The Cdk2/Cyclin E complex is crucial for the transition from the G1 to the S phase. One of its key substrates is the Retinoblastoma protein (pRb). Phosphorylation of pRb by Cdk2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.[1]

As cells progress into the S phase, Cyclin E is degraded, and Cdk2 associates with Cyclin A. The Cdk2/Cyclin A complex is required for the initiation and elongation stages of DNA replication and also plays a role in the G2/M transition. Given its central role in cell cycle control, Cdk2 is a prominent target for the development of anti-cancer therapeutics.[2] Inhibition of Cdk2 is expected to induce cell cycle arrest, primarily at the G1/S boundary, and in some cases, trigger apoptosis.

Below is a diagram illustrating the core Cdk2 signaling pathway in cell cycle regulation.

Quantitative Data on Cdk2 Inhibition

The potency of a Cdk2 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). These values represent the concentration of the inhibitor required to reduce the enzymatic activity of Cdk2 by 50% or the binding affinity of the inhibitor for the kinase, respectively. Lower values indicate higher potency.

The following table summarizes the inhibitory activities of several known Cdk2 inhibitors.

| Inhibitor | Target(s) | IC50 / Ki (nM) | Notes | Reference(s) |

| AT7519 | Cdk1, Cdk2, Cdk4, Cdk5, Cdk9 | Cdk2/cyclin A: 47 | Multi-Cdk inhibitor. | [3] |

| Dinaciclib | Cdk1, Cdk2, Cdk5, Cdk9 | Cdk2: 1 | Potent pan-Cdk inhibitor. | |

| Flavopiridol | Cdk1, Cdk2, Cdk4, Cdk6, Cdk7, Cdk9 | Cdk2: 100 | Early generation pan-Cdk inhibitor. | |

| Roscovitine (Seliciclib) | Cdk1, Cdk2, Cdk5, Cdk7, Cdk9 | Cdk2: 100 | Purine-based Cdk inhibitor. | |

| Compound 15 (Pyrazolopyrimidine derivative) | Cdk2/cyclin A2 | 61 | A potent and selective Cdk2 inhibitor. | [4] |

| Compound 73 (2-Arylaminopurine derivative) | Cdk2 | 44 | Highly selective for Cdk2 over Cdk1. | [5] |

Expected Effects of Cdk2 Inhibition on Cell Cycle Progression

Treatment of proliferating cells with a potent and selective Cdk2 inhibitor is expected to cause a significant alteration in the distribution of cells across the different phases of the cell cycle. The primary anticipated effect is an arrest in the G1 phase, preventing cells from entering the S phase. This can be quantified by flow cytometry analysis of cellular DNA content.

The following table provides a hypothetical representation of the expected results from a cell cycle analysis experiment after treating a cancer cell line with a Cdk2 inhibitor for 24 hours.

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control (DMSO) | 45% | 35% | 20% |

| Cdk2 Inhibitor (1 µM) | 75% | 10% | 15% |

Experimental Protocols

This section details the standard methodologies used to assess the impact of a Cdk2 inhibitor on cell cycle progression.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of the Cdk2 inhibitor on a cancer cell line and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Cdk2 inhibitor stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the Cdk2 inhibitor in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Objective: To quantify the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cells treated with the Cdk2 inhibitor and vehicle control

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1 mg/mL RNase A, and 0.05% Triton X-100 in PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or at -20°C for long-term storage).

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Western Blotting

Objective: To assess the effect of the Cdk2 inhibitor on the protein levels and phosphorylation status of key cell cycle regulators.

Materials:

-

Treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cdk2, anti-Cyclin E, anti-Cyclin A, anti-phospho-pRb (Ser807/811), anti-pRb, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer on ice.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the initial characterization of a novel Cdk2 inhibitor.

References

- 1. Rapid adaptation to CDK2 inhibition exposes intrinsic cell-cycle plasticity (Cell 2023) | Spencer Lab | University of Colorado Boulder [colorado.edu]

- 2. Advances in synthesis and biological evaluation of CDK2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of a Novel Cdk2 Inhibitor in G1/S Phase Transition

Disclaimer: No public scientific literature or database entries were found for a compound specifically named "Cdk2-IN-19." This guide will therefore focus on a well-characterized and clinically relevant Cdk2 inhibitor, Tegtociclib (PF-07104091) , as a representative example to fulfill the core requirements of the requested topic.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the mechanism of action, quantitative data, and experimental methodologies related to the role of the selective Cdk2 inhibitor, Tegtociclib (PF-07104091), in the G1/S phase transition of the cell cycle.

Introduction to Cdk2 and the G1/S Transition

The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint in the eukaryotic cell cycle, ensuring that cells only replicate their DNA when conditions are favorable.[1] Cyclin-dependent kinase 2 (Cdk2) is a key serine/threonine kinase that, in complex with its regulatory partners, primarily Cyclin E, plays a pivotal role in orchestrating this transition.[2] The Cdk2/Cyclin E complex phosphorylates several key substrates, most notably the Retinoblastoma protein (Rb).[3][4] Phosphorylation of Rb leads to its inactivation and the release of the E2F family of transcription factors, which in turn activate the transcription of genes necessary for DNA synthesis and S-phase entry.[4][5]

Dysregulation of Cdk2 activity is a hallmark of many cancers, often driven by the overexpression of Cyclin E. This makes Cdk2 a compelling therapeutic target for anticancer drug development.[6] Selective Cdk2 inhibitors are being developed to arrest the proliferation of cancer cells that are dependent on this pathway.[7]

Tegtociclib (PF-07104091): A Selective Cdk2 Inhibitor

Tegtociclib (PF-07104091) is an orally bioavailable, potent, and selective inhibitor of Cdk2 currently under clinical investigation for the treatment of various solid tumors, particularly those resistant to Cdk4/6 inhibitors.[3][8][9]

Mechanism of Action

Tegtociclib selectively binds to and inhibits the kinase activity of Cdk2.[3][8] This inhibition prevents the phosphorylation of key Cdk2 substrates, including the Rb protein.[8] By maintaining Rb in its active, hypophosphorylated state, Tegtociclib prevents the release of E2F transcription factors, thereby blocking the expression of genes required for DNA replication and S-phase progression.[3] This ultimately leads to a cell cycle arrest at the G1/S transition and can induce apoptosis in tumor cells that are highly dependent on the Cdk2 pathway for proliferation.[3][10]

Quantitative Data for Cdk2 Inhibitors

The following table summarizes the available quantitative data for selected novel Cdk2 inhibitors to provide a comparative landscape.

| Compound Name | Target(s) | IC50 (nM) - Cdk2/Cyclin E | Selectivity vs. Cdk1 (fold) | Cell Proliferation IC50 (nM) | Cell Line | Reference(s) |

| Tegtociclib (PF-07104091) | Cdk2 | 1.05 | ~145 | Not explicitly stated | Not specified | [11] |

| INX-315 | Cdk2 | 0.6 | 55 | - | CCNE1-amplified | [12] |

| VB18214 | Cdk2 | 0.6 | 200 | 18.5 | OVCAR3 | Not in search results |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role and efficacy of Cdk2 inhibitors like Tegtociclib in the G1/S phase transition.

In Vitro Kinase Inhibition Assay

This protocol is for determining the in vitro potency of a Cdk2 inhibitor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against Cdk2/Cyclin A2 or Cdk2/Cyclin E1 activity.

Materials:

-

Recombinant human Cdk2/Cyclin A2 or Cdk2/Cyclin E1 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)[13]

-

ATP

-

Cdk2 substrate peptide (e.g., a biotinylated Rb-derived peptide)[13]

-

Test inhibitor (e.g., Tegtociclib)

-

ADP-Glo™ Kinase Assay kit or similar

-

96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of the test inhibitor in DMSO and then dilute in kinase buffer.

-

In a multi-well plate, add the diluted inhibitor.

-

Add the Cdk2/Cyclin enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).

-

Quantify the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection method like the ADP-Glo™ assay.[14][15]

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of a Cdk2 inhibitor on cell cycle distribution.

Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with a Cdk2 inhibitor.

Materials:

-

Cancer cell line of interest (e.g., a cell line with CCNE1 amplification)

-

Cell culture medium and supplements

-

Test inhibitor (e.g., Tegtociclib)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)[16]

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Cdk2 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours (or overnight).[16]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm.[17][18]

-

Analyze the resulting DNA content histograms using cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 phase would indicate a G1/S arrest.[19]

Western Blot Analysis of Rb Phosphorylation

This protocol is for examining the phosphorylation status of the Cdk2 substrate, Rb.

Objective: To determine if treatment with a Cdk2 inhibitor reduces the phosphorylation of Rb at Cdk2-specific sites.

Materials:

-

Cancer cell line of interest

-

Test inhibitor (e.g., Tegtociclib)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[20]

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (specific for Cdk2 phosphorylation sites, e.g., Ser807/811), anti-total-Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)[20][21]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate[20]

-

Imaging system

Procedure:

-

Treat cells with the Cdk2 inhibitor or vehicle control as described for the cell cycle analysis.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli sample buffer.[20]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.[20]

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.[22]

-

Strip the membrane (if necessary) and re-probe with antibodies for total Rb and the loading control to ensure equal protein loading. A decrease in the phospho-Rb signal relative to the total Rb signal in inhibitor-treated samples indicates successful target engagement.

Visualizations

Signaling Pathway

Caption: Cdk2 Signaling Pathway at the G1/S Transition.

Experimental Workflow

Caption: Experimental Workflow for Cdk2 Inhibitor Analysis.

Logical Relationship

Caption: Logical Flow of Cdk2 Inhibition to G1/S Arrest.

Conclusion

Selective Cdk2 inhibitors, exemplified by Tegtociclib (PF-07104091), represent a promising therapeutic strategy for cancers with a dysregulated G1/S checkpoint, particularly those with Cyclin E amplification or resistance to Cdk4/6 inhibitors. By specifically targeting Cdk2, these inhibitors effectively induce a G1/S cell cycle arrest, thereby halting tumor cell proliferation. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to investigate and characterize the efficacy of novel Cdk2 inhibitors in preclinical settings. The continued clinical development of these agents holds the potential to address significant unmet needs in oncology.

References

- 1. G1/S transition - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Facebook [cancer.gov]

- 4. G1/S Checkpoint | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 9. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]

- 10. tegtociclib (PF-07104091) / Pfizer [delta.larvol.com]

- 11. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. incyclixbio.com [incyclixbio.com]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. promega.de [promega.de]

- 15. CDK2/CyclinA2 Kinase Enzyme System Application Note [worldwide.promega.com]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. nanocellect.com [nanocellect.com]

- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 19. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 20. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 22. bu.edu [bu.edu]

Cdk2-IN-19 downstream signaling pathways

An In-Depth Technical Guide on the Downstream Signaling Pathways of Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Disclaimer: The specific inhibitor "Cdk2-IN-19" is not found in the currently available scientific literature or chemical databases. This guide will provide a comprehensive overview of the downstream signaling pathways affected by potent and selective CDK2 inhibitors, drawing upon data from well-characterized, publicly disclosed compounds that target CDK2.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in cell cycle regulation, particularly during the G1/S transition and S phase progression.[1][2][3][4][5][6][7] Dysregulation of CDK2 activity is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[2][5][8][9] This technical guide elucidates the core downstream signaling pathways modulated by the inhibition of CDK2, providing insights for researchers, scientists, and drug development professionals.

Core Mechanism of Action of CDK2 Inhibitors

CDK2 inhibitors are small molecules that typically function by competing with ATP for binding to the catalytic site of the CDK2 enzyme.[8] This competitive inhibition prevents the phosphorylation of key substrates, leading to the disruption of downstream signaling cascades that are essential for cell cycle progression and cell proliferation. The primary consequences of potent and selective CDK2 inhibition are cell cycle arrest and, in many cases, the induction of apoptosis.[8]

Downstream Signaling Pathways of CDK2 Inhibition

The inhibition of CDK2 triggers a cascade of events that primarily impact the cell cycle machinery and apoptotic pathways.

Cell Cycle Arrest at the G1/S Transition

The most immediate and well-documented effect of CDK2 inhibition is the arrest of the cell cycle at the G1/S checkpoint.[8] This is a direct consequence of preventing the phosphorylation of key CDK2 substrates.

-

Retinoblastoma Protein (Rb) Hypophosphorylation: CDK2, in complex with Cyclin E, is responsible for the hyperphosphorylation of the Retinoblastoma protein (Rb).[1][6] Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for S-phase entry. CDK2 inhibition leads to the accumulation of hypophosphorylated (active) Rb, which sequesters E2F, thereby blocking the expression of S-phase genes and causing a G1 arrest.[9]

-

Stabilization of p27Kip1: The CDK inhibitor protein p27Kip1 is a natural inhibitor of CDK2. In a feedback loop, CDK2 can phosphorylate p27Kip1, targeting it for degradation. Inhibition of CDK2 prevents this phosphorylation, leading to the stabilization and accumulation of p27Kip1, which further reinforces the G1 arrest.[10]

Induction of Apoptosis

In many cancer cell lines, sustained cell cycle arrest induced by CDK2 inhibition ultimately leads to programmed cell death, or apoptosis.[8] The molecular mechanisms linking CDK2 inhibition to apoptosis can vary depending on the cellular context.

-

p53-Dependent and Independent Pathways: Inhibition of CDK2 has been shown to induce apoptosis through both p53-dependent and p53-independent mechanisms. In p53-competent cells, the G1 arrest can trigger p53 activation, leading to the transcription of pro-apoptotic genes.

-

Modulation of Bcl-2 Family Proteins: CDK2 activity has been linked to the regulation of Bcl-2 family proteins. Inhibition of CDK2 can lead to a shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, favoring apoptosis.

-

Caspase Activation: The apoptotic cascade culminates in the activation of caspases. CDK2 inhibition has been shown to lead to the cleavage and activation of executioner caspases, such as Caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.

Effects on DNA Damage Response

Recent studies have highlighted a role for CDK2 in the DNA damage response (DDR).[11] CDK2 can phosphorylate key DDR proteins, influencing their activity and localization.

-

Nbs1 Phosphorylation: CDK2 has been shown to phosphorylate Nbs1, a component of the Mre11-Rad50-Nbs1 (MRN) complex, which is a critical sensor of DNA double-strand breaks.[11] This phosphorylation event is important for the proper functioning of the DDR. Inhibition of CDK2 can therefore impair the cell's ability to respond to and repair DNA damage, potentially sensitizing cancer cells to DNA-damaging agents.[11]

Quantitative Data on CDK2 Inhibition

The following table summarizes representative quantitative data for well-characterized CDK2 inhibitors.

| Inhibitor | Target | IC50 (nM) | Cell Line | Effect | Reference |

| CDK2-IN-73 | CDK2/cyclin A | 44 | - | Potent and selective inhibition | [12] |

| AT7519 | CDK1, 2, 4, 6, 9 | <100 (for each) | Various | Induction of apoptosis | [13] |

| PF-07104091 | CDK2 | Not specified | HR+/HER2- breast cancer models | Synergistic tumor growth inhibition with CDK4 inhibitor | [9] |

| INX-315 | CDK2 | Not specified | Solid tumor cell lines | G1-arrest and senescence | [9] |

| BLU-222 | CDK2 | Not specified | CCNE1-amplified cell lines | Potent cell cycle arrest | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the CDK2 inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Phospho-Rb and p27

This protocol is used to assess the phosphorylation status of Rb and the protein levels of p27.

-

Cell Lysis: Treat cells with the CDK2 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811), total Rb, p27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the CDK2 inhibitor for 24 or 48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

Inhibition of CDK2 represents a promising therapeutic strategy for the treatment of various cancers. A thorough understanding of the downstream signaling pathways affected by CDK2 inhibitors is crucial for their rational development and clinical application. The primary consequences of CDK2 inhibition are a robust G1/S cell cycle arrest, driven by the hypophosphorylation of Rb and stabilization of p27, and the induction of apoptosis. Furthermore, the emerging role of CDK2 in the DNA damage response suggests potential for combination therapies with DNA-damaging agents. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of novel CDK2 inhibitors.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical reanalysis of the methods that discriminate the activity of CDK2 from CDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Genetics Reveals a Specific Requirement for Cdk2 Activity in the DNA Damage Response and Identifies Nbs1 as a Cdk2 Substrate in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cdk2-IN-19 and Other CDK2 Inhibitors in CCNE1-Amplified Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amplification of the CCNE1 gene, encoding Cyclin E1, is a significant driver of tumorigenesis in various cancers, including high-grade serous ovarian cancer (HGSOC), and is often associated with poor prognosis and resistance to standard therapies.[1] The aberrant overexpression of Cyclin E1 leads to the hyperactivation of its catalytic partner, Cyclin-Dependent Kinase 2 (CDK2), creating a critical dependency for cancer cell proliferation and survival. This dependency establishes CDK2 as a compelling therapeutic target in CCNE1-amplified malignancies. This technical guide provides an in-depth overview of the preclinical rationale and evidence for targeting CDK2 in CCNE1-amplified cancer models, with a focus on the mechanism of action, efficacy, and experimental methodologies used to evaluate CDK2 inhibitors like Cdk2-IN-19.

Introduction: The CCNE1-CDK2 Axis in Cancer

The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division.[1] The transition from the G1 to the S phase is a critical checkpoint, primarily controlled by the activity of CDK2 in complex with Cyclin E.[2][3] In normal cells, Cyclin E levels are transient, peaking at the G1/S boundary.[4] However, in cancers with CCNE1 amplification, the persistently high levels of Cyclin E1 lead to constitutive activation of CDK2.[2] This sustained CDK2 activity results in the hyperphosphorylation of the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and uncontrolled entry into the S phase, promoting relentless cell proliferation.[3][5]

CCNE1 amplification is particularly prevalent in HGSOC (approximately 20%) and is linked to primary treatment failure.[1][6] Notably, CCNE1 amplification is often mutually exclusive with mutations in homologous recombination deficiency genes like BRCA1/2, rendering these tumors resistant to PARP inhibitors.[2][7] This underscores the urgent need for alternative therapeutic strategies, with CDK2 inhibition emerging as a promising approach.

Mechanism of Action of CDK2 Inhibitors

CDK2 inhibitors are small molecules designed to block the kinase activity of CDK2, thereby restoring cell cycle control. The primary mechanism of action involves the following key steps:

-

Inhibition of Rb Phosphorylation: By blocking CDK2, these inhibitors prevent the phosphorylation of Rb.[2][8]

-

G1 Cell Cycle Arrest: The maintenance of hypophosphorylated Rb keeps E2F transcription factors sequestered, leading to an arrest of the cell cycle in the G1 phase.[2][9]

-

Induction of Apoptosis: In cancer cells addicted to the CDK2/Cyclin E1 signaling pathway, sustained G1 arrest can trigger programmed cell death (apoptosis).[6]

The selective sensitivity of CCNE1-amplified cancer cells to CDK2 inhibition highlights the principle of oncogene addiction, where cancer cells become highly dependent on a single activated oncogenic pathway for their survival and proliferation.[6]

Preclinical Efficacy of CDK2 Inhibitors in CCNE1-Amplified Models

A growing body of preclinical evidence validates CDK2 as a therapeutic target in CCNE1-amplified cancers. Various selective CDK2 inhibitors have demonstrated potent anti-tumor activity in both in vitro and in vivo models.

In Vitro Studies

In cell-based assays, CDK2 inhibitors have shown selective cytotoxicity and anti-proliferative effects in CCNE1-amplified cancer cell lines compared to their non-amplified counterparts.

| Inhibitor | Cancer Model | Assay Type | Endpoint | Result | Reference |

| Unnamed CDK2 Inhibitor | OVCAR3 (CCNE1-amplified ovarian) | Proliferation | Tumor Growth Inhibition | 38% at 30 mg/kg daily | [10] |

| INX-315 | CCNE1-amplified ovarian and gastric cell lines | Proliferation | IC50 | 0.6 nM (biochemical) | [9] |

| BLU-222 | CCNE1-amplified ovarian cancer models | Proliferation | Tumor Growth Suppression | Significant in vivo activity | [2] |

| Dinaciclib (CDK2 inhibitor) | OVCAR3 (CCNE1-amplified ovarian) | Clonogenic Survival | Cell Viability | Selective sensitivity | [8] |

| Unnamed CDK2 Inhibitor | OVCAR3 (CCNE1-amplified ovarian) | Pharmacodynamic | Rb Phosphorylation | ~50% reduction | [10] |

In Vivo Studies

In animal models, typically xenografts in immunodeficient mice, CDK2 inhibitors have demonstrated the ability to suppress tumor growth and, in some cases, induce tumor regression.

| Inhibitor | Cancer Model | Dosing | Outcome | Reference |

| Unnamed CDK2 Inhibitor | OVCAR3 (CCNE1-amplified ovarian xenograft) | 30 mg/kg, once daily (oral) | 38% tumor growth inhibition | [10] |

| INX-315 | CCNE1-amplified ovarian and gastric carcinoma xenografts | Not specified | Tumor regression | [9] |

| BLU-222 | CCNE1-amplified ovarian CDX model | Not specified | Tumor growth suppression | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of CDK2 inhibitors in CCNE1-amplified cancer models.

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of CDK2 inhibitors on cancer cell growth and survival.

-

Methodology:

-

Cell Culture: CCNE1-amplified (e.g., OVCAR-3) and non-amplified (e.g., SK-OV-3) ovarian cancer cell lines are cultured under standard conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the CDK2 inhibitor for a specified duration (e.g., 72 hours).

-

Quantification: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity, or by direct cell counting.

-

Data Analysis: IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) are calculated from dose-response curves.

-

Western Blot Analysis

-

Objective: To assess the effect of CDK2 inhibitors on protein expression and phosphorylation status of key signaling molecules.

-

Methodology:

-

Protein Extraction: Cells are treated with the CDK2 inhibitor, and whole-cell lysates are prepared.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., total Rb, phospho-Rb, CDK2, Cyclin E1, and a loading control like β-actin or GAPDH), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis

-

Objective: To determine the effect of CDK2 inhibitors on cell cycle distribution.

-

Methodology:

-

Cell Treatment and Fixation: Cells are treated with the CDK2 inhibitor, harvested, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI) or DAPI, which also contains RNase to eliminate RNA staining.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified based on their DNA content.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of CDK2 inhibitors in a living organism.

-

Methodology:

-

Tumor Implantation: CCNE1-amplified cancer cells (e.g., OVCAR-3) are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The CDK2 inhibitor is administered (e.g., orally or via intraperitoneal injection) according to a predetermined schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint and Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Pharmacodynamic markers, such as phospho-Rb levels, can be assessed in tumor tissues.[10]

-

Visualizing Key Pathways and Workflows

Signaling Pathway of the CCNE1-CDK2 Axis

Caption: The CCNE1-CDK2 signaling pathway leading to cell proliferation.

Experimental Workflow for Evaluating CDK2 Inhibitors

Caption: Workflow for preclinical evaluation of CDK2 inhibitors.

Resistance Mechanisms

Despite the promise of CDK2 inhibitors, the development of resistance is a potential challenge. Preclinical studies have identified several mechanisms of resistance, including:

-

Upregulation of CDK2: Increased expression of the CDK2 protein can overcome the inhibitory effects of the drug.[6]

-

Selection of Polyploid Cells: The emergence of a subpopulation of cancer cells with multiple sets of chromosomes (polyploidy) has been observed in response to CDK2 inhibitor treatment.[6]

Understanding these resistance mechanisms is crucial for developing strategies to overcome them, such as combination therapies.

Conclusion

Targeting the CDK2/Cyclin E1 axis with selective inhibitors like this compound represents a highly rational and promising therapeutic strategy for CCNE1-amplified cancers. The preclinical data strongly support the continued development of these agents. Further research will focus on identifying predictive biomarkers of response, understanding and overcoming resistance mechanisms, and exploring rational combination therapies to enhance clinical efficacy. This technical guide provides a foundational understanding of the core principles and methodologies in this rapidly advancing field of oncology drug development.

References

- 1. shop.carnabio.com [shop.carnabio.com]

- 2. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK2 regulates collapsed replication fork repair in CCNE1-amplified ovarian cancer cells via homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin E1/CDK2 activation defines a key vulnerability to WEE1 kinase inhibition in gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Selective targeting of Cyclin E1 amplified high grade serous ovarian cancer by cyclin-dependent kinase 2 and AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. CDK2 inhibitor demonstrates activity in CCNE1-amplified tumors | BioWorld [bioworld.com]

In Vitro Evaluation of Cdk2-IN-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro evaluation of Cdk2-IN-19, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound, also identified as compound 32, has demonstrated significant potential as an anti-cancer agent, particularly in tumors with cyclin E1 (CCNE1) amplification. This document summarizes its biochemical potency, kinase selectivity, and effects on cancer cell proliferation, along with the detailed experimental protocols for its in vitro characterization.

Core Data Presentation

The in vitro activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data from these evaluations.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Ki (nM) | IC50 (nM) | Selectivity vs. CDK2 (Fold) |

| CDK2/cyclin A2 | 0.18 | - | 1 |

| CDK1/cyclin A2 | - | - | 12 |

Data sourced from Zeng et al., 2023.[1]

Table 2: Kinase Selectivity Profile of this compound

A comprehensive kinase selectivity panel was utilized to assess the specificity of this compound. The compound exhibited minimal inhibition of CDK4, CDK6, and ERK2.[1] While potent against CDK2, it also showed activity against CDK1.[1]

| Kinase | % Inhibition at 1 µM | IC50 (nM) |

| CDK2/cyclin A2 | - | - |

| CDK1/cyclin A2 | - | - |

| CDK4/cyclin D1 | Minimal Inhibition | >10,000 |

| CDK6/cyclin D3 | Minimal Inhibition | >10,000 |

| ERK2 | Minimal Inhibition | >10,000 |